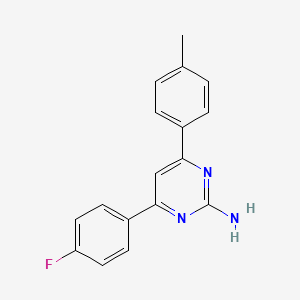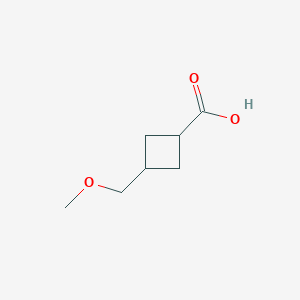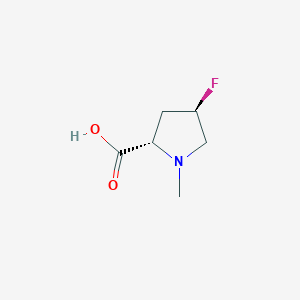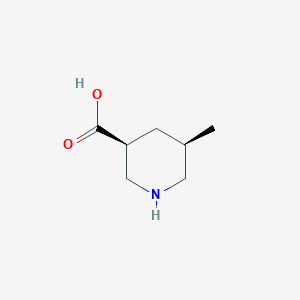
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone, also known as 4-chloro-3-methyl-2-butanone or 4-chloro-3-methyl-2-butanol, is an organic compound belonging to the class of compounds known as ketones. It is a colorless liquid with a characteristic odor. It is used in the synthesis of various organic compounds, and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone has been studied extensively for its biochemical and physiological effects. It has been found to be an effective inhibitor of thymidylate synthase, an enzyme involved in the synthesis of DNA. This property makes it useful in the study of DNA synthesis and regulation. It has also been studied for its potential use in the treatment of cancer. In addition, it has been used in the synthesis of various organic compounds and has been studied for its effects on the metabolism of glucose and fatty acids.
Wirkmechanismus
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone acts as an inhibitor of thymidylate synthase, an enzyme involved in the synthesis of DNA. The mechanism of action involves the formation of a covalent bond between the compound and the enzyme. The covalent bond prevents the enzyme from catalyzing the reaction which leads to the formation of DNA.
Biochemical and Physiological Effects
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone has been studied for its effects on the metabolism of glucose and fatty acids. It has been found to inhibit the activity of the enzyme glucose-6-phosphatase, which is involved in the breakdown of glucose. In addition, it has been found to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-chloro-3-(chloromethyl)-3-methyl-2-butanone in laboratory experiments is its ability to inhibit the activity of thymidylate synthase, which is involved in the synthesis of DNA. This makes it useful for studying the regulation of DNA synthesis. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 4-chloro-3-(chloromethyl)-3-methyl-2-butanone are numerous. Further research is needed to explore the compound’s potential use in the treatment of cancer, as well as its effects on other metabolic pathways. Additionally, further research could be conducted to explore the compound’s potential as an inhibitor of other enzymes involved in the synthesis of DNA. Finally, further research could be conducted to explore the compound’s potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 4-chloro-3-(chloromethyl)-3-methyl-2-butanone can be accomplished by the reaction of 2-butanol and chloroform in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 1-2 hours. The reaction produces a mixture of 4-chloro-3-(chloromethyl)-3-methyl-2-butanone and sodium chloride. The desired product can be separated from the reaction mixture by distillation.
Eigenschaften
IUPAC Name |
4-chloro-3-(chloromethyl)-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-5(9)6(2,3-7)4-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPDOFXRKDYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(chloromethyl)-3-methyl-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)







